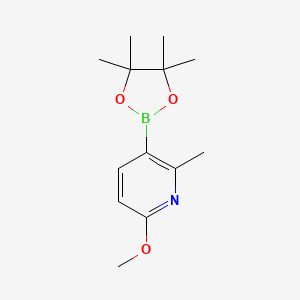

6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2 and 3 positions. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 6-methoxy-2-methylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are used to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene or water).

Stille Coupling: Tin reagents, palladium catalyst, and suitable ligands.

Negishi Coupling: Zinc reagents, palladium catalyst, and appropriate solvents.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the modification and development of new pharmaceuticals with enhanced efficacy. The presence of the boron-containing moiety facilitates various chemical reactions that are essential in drug development processes.

Case Study: Pharmaceutical Development

In pharmaceutical chemistry, 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized to synthesize novel compounds that exhibit improved biological activity against specific targets. For instance, derivatives of this compound have shown potential in treating cancer by selectively targeting tumor cells while minimizing effects on normal cells.

Materials Science

Advanced Material Development

The compound is also employed in the field of materials science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials in various applications.

Application Examples:

- Coatings : The compound's ability to form stable bonds with surfaces makes it suitable for creating protective coatings that resist environmental degradation.

- Polymers : It can be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability and mechanical strength.

Catalysis

Ligand in Catalytic Processes

this compound acts as a ligand in various catalytic processes. This enhances reaction rates and selectivity in chemical transformations crucial for efficient industrial processes.

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation techniques, this compound aids in the attachment of biomolecules to surfaces or other molecules. This application is essential for drug delivery systems and diagnostic tools.

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can be utilized to create conjugates that enhance the delivery of therapeutic agents to specific cells. The ability to modify the compound allows for tailored delivery systems that improve treatment outcomes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression (e.g., DYRK1A). |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid transfers its organic group to a transition metal catalyst, which then transfers it to the organic halide or pseudohalide.

Molecular Targets and Pathways: The primary molecular targets are the organic halides or pseudohalides that undergo cross-coupling reactions. The pathways involved include the formation of biaryl compounds through the aforementioned cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique in its substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to its similar compounds. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable reagent in organic synthesis.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it an essential tool in the field of organic chemistry and beyond.

Biologische Aktivität

6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1080028-73-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 249.11 g/mol. It features a methoxy group and a dioxaborolane moiety, which may contribute to its biological effects.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Compounds with pyridine and dioxaborolane groups have shown inhibitory effects on various cancer cell lines. For example, derivatives containing these moieties have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Methoxy... | < 10 | MDA-MB-231 |

| Similar Derivative | 0.126 | TNBC |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Kinases : Compounds with similar structures have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related compound in inhibiting tumor growth in vivo. The compound was administered to mice with induced tumors:

- Results : Significant tumor reduction was observed after treatment for 30 days. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Toxicity Assessment

In another study focusing on toxicity:

Eigenschaften

IUPAC Name |

6-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-10(7-8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJKZNNXSPVPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737372 | |

| Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080028-73-4 | |

| Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.